molecular formula C2HBr3 B1212961 Tribromoethylene CAS No. 598-16-3

Tribromoethylene

Cat. No. B1212961
CAS RN: 598-16-3
M. Wt: 264.74 g/mol
InChI Key: OZVJKTHTULCNHB-UHFFFAOYSA-N
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Description

Tribromoethylene is a halogenated organic compound utilized in various chemical synthesis processes and reactions. Its properties and reactivity have been studied to understand its molecular structure, synthesis pathways, and potential applications in materials science and polymer chemistry.

Synthesis Analysis

The synthesis of this compound and its derivatives involves halogenation reactions. For instance, the reaction of this compound with chlorine yields 1,1,2,2-tetrabromo-1-chloroethane as the major product. This compound, upon dehydrohalogenation, produces tribromochloroethylene. The molecular structure of these products has been elucidated using X-ray crystallography and computational methods, highlighting the stability of the isomers formed during the reaction processes (McKague, Lough, & Chasse, 2002).

Molecular Structure Analysis

The molecular structure of this compound derivatives, such as 1,1,2,2-tetrabromo-1-chloroethane, has been determined through X-ray crystallography, revealing insights into the spatial arrangement of atoms and the electronic environment influencing its chemical reactivity. These studies contribute to a deeper understanding of how structural nuances affect the chemical behavior of this compound and its derivatives.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including halogenation and dehydrohalogenation, leading to the formation of different brominated compounds. These reactions are crucial for synthesizing more complex molecules and understanding the reactivity patterns of halogenated ethylenes. The chemical properties of these compounds, such as their reactivity towards nucleophiles and electrophiles, are influenced by the presence and position of bromine atoms in the molecule.

Physical Properties Analysis

The physical properties of this compound and its synthesized derivatives, including boiling points, melting points, and solubility in organic solvents, are determined by their molecular structure. These properties are essential for predicting the behavior of these compounds in different chemical environments and for their application in various industrial processes.

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity patterns, including their role as intermediates in organic synthesis. Their behavior in reactions such as halogenation, coupling, and polymerization is of significant interest for developing new materials and chemicals with desired functionalities.

For more information and detailed insights into the chemical structure, synthesis, and properties of this compound and its derivatives, refer to the research conducted by McKague, Lough, & Chasse (2002) (source).

Scientific Research Applications

1. Utilization in Environmental Sustainability

Tribromoethylene's derivatives are explored for their role in environmental sustainability. For instance, the conversion of greenhouse gases into valuable fluorinated compounds is a significant area of research. This involves the transformation of trifluoromethane, a byproduct from polytetrafluoroethylene manufacture, into fluorinated compounds using a flow reactor setup. Such processes emphasize the importance of controlling environmental impact in chemical production (Musio, Gala, & Ley, 2018).

2. Biomedical Applications

In the biomedical field, this compound derivatives, such as Ultra-High-Molecular-Weight-Polyethylene (UHMWPE), are utilized for their high wear-resistance, ductility, and biocompatibility. UHMWPE is especially significant in creating durable implants for patients. Research has focused on improving its mechanical and tribological performance through various methods, including irradiation, surface modifications, and reinforcements (Hussain et al., 2020).

3. Surface Treatment for Medical Purposes

Surface treatment of polyethylene for medical applications is another area of research. Enhancing resistance to infections in polyethylene surfaces is achieved by treating them with antibacterial substances such as triclosan and chlorhexidine. This treatment has shown effectiveness against bacteria like Escherichia coli and Staphylococcus aureus, which are critical in preventing infections in medical applications (Popelka et al., 2012).

4. Chemical Structural Analysis

The chemical structure of this compound's chlorination products, such as 1,1,2,2-tetrabromo-1-chloroethane, is vital for understanding its reactivity and potential applications. Research in this area includes the use of methods like X-ray crystallography and molecular computations to determine the stability and properties of these compounds (McKague, Lough, & Chasse, 2002).

5. Tribology and Polymer Research

This compound derivatives are also significant in tribology, the study of friction, lubrication, and wear. Research includes analyzing the tribological performance of polymers in various applications, such as air-conditioning, refrigeration, and bearings. This involves studying the impact of load, environmental pressure, and temperature on the performance of polymers like polyetheretherketone (PEEK), Polytetrafluoroethylene (PTFE), and aromatic thermosetting polyester (ATSP) (Nunez, Gheisari, & Polycarpou, 2019).

Safety and Hazards

Tribromoethylene is harmful if swallowed or in contact with skin . It causes skin irritation and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

1,1,2-tribromoethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr3/c3-1-2(4)5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVJKTHTULCNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044150
Record name Tribromoethene
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Molecular Weight

264.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

598-16-3
Record name 1,1,2-Tribromoethene
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Record name Ethylene tribromide
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Record name Tribromoethylene
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Record name Ethene, 1,1,2-tribromo-
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Record name Tribromoethene
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Record name Tribromoethylene
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Record name ETHYLENE TRIBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tribromoethylene
Reactant of Route 2
Tribromoethylene

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